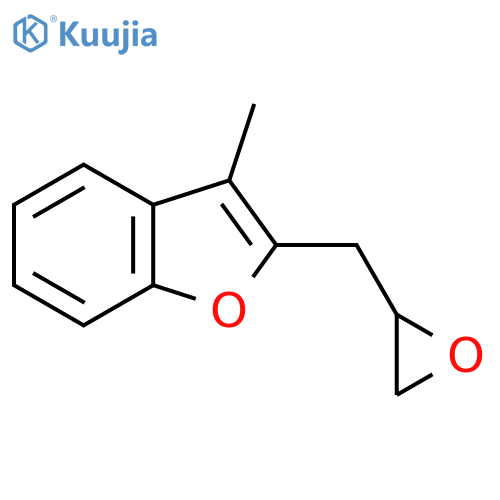

Cas no 2228653-95-8 (3-methyl-2-(oxiran-2-yl)methyl-1-benzofuran)

3-methyl-2-(oxiran-2-yl)methyl-1-benzofuran 化学的及び物理的性質

名前と識別子

-

- 3-methyl-2-(oxiran-2-yl)methyl-1-benzofuran

- 3-methyl-2-[(oxiran-2-yl)methyl]-1-benzofuran

- EN300-1799863

- 2228653-95-8

-

- インチ: 1S/C12H12O2/c1-8-10-4-2-3-5-11(10)14-12(8)6-9-7-13-9/h2-5,9H,6-7H2,1H3

- InChIKey: SYVQSPZAWICFFD-UHFFFAOYSA-N

- SMILES: O1CC1CC1=C(C)C2C=CC=CC=2O1

計算された属性

- 精确分子量: 188.083729621g/mol

- 同位素质量: 188.083729621g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 14

- 回転可能化学結合数: 2

- 複雑さ: 216

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25.7Ų

- XLogP3: 2.7

3-methyl-2-(oxiran-2-yl)methyl-1-benzofuran Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1799863-1.0g |

3-methyl-2-[(oxiran-2-yl)methyl]-1-benzofuran |

2228653-95-8 | 1g |

$1844.0 | 2023-06-02 | ||

| Enamine | EN300-1799863-2.5g |

3-methyl-2-[(oxiran-2-yl)methyl]-1-benzofuran |

2228653-95-8 | 2.5g |

$3611.0 | 2023-09-19 | ||

| Enamine | EN300-1799863-0.5g |

3-methyl-2-[(oxiran-2-yl)methyl]-1-benzofuran |

2228653-95-8 | 0.5g |

$1770.0 | 2023-09-19 | ||

| Enamine | EN300-1799863-10.0g |

3-methyl-2-[(oxiran-2-yl)methyl]-1-benzofuran |

2228653-95-8 | 10g |

$7927.0 | 2023-06-02 | ||

| Enamine | EN300-1799863-1g |

3-methyl-2-[(oxiran-2-yl)methyl]-1-benzofuran |

2228653-95-8 | 1g |

$1844.0 | 2023-09-19 | ||

| Enamine | EN300-1799863-0.1g |

3-methyl-2-[(oxiran-2-yl)methyl]-1-benzofuran |

2228653-95-8 | 0.1g |

$1623.0 | 2023-09-19 | ||

| Enamine | EN300-1799863-0.25g |

3-methyl-2-[(oxiran-2-yl)methyl]-1-benzofuran |

2228653-95-8 | 0.25g |

$1696.0 | 2023-09-19 | ||

| Enamine | EN300-1799863-5.0g |

3-methyl-2-[(oxiran-2-yl)methyl]-1-benzofuran |

2228653-95-8 | 5g |

$5345.0 | 2023-06-02 | ||

| Enamine | EN300-1799863-10g |

3-methyl-2-[(oxiran-2-yl)methyl]-1-benzofuran |

2228653-95-8 | 10g |

$7927.0 | 2023-09-19 | ||

| Enamine | EN300-1799863-0.05g |

3-methyl-2-[(oxiran-2-yl)methyl]-1-benzofuran |

2228653-95-8 | 0.05g |

$1549.0 | 2023-09-19 |

3-methyl-2-(oxiran-2-yl)methyl-1-benzofuran 関連文献

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

3-methyl-2-(oxiran-2-yl)methyl-1-benzofuranに関する追加情報

Exploring the Unique Properties and Applications of 3-methyl-2-(oxiran-2-yl)methyl-1-benzofuran (CAS No. 2228653-95-8)

In the ever-evolving landscape of organic chemistry, 3-methyl-2-(oxiran-2-yl)methyl-1-benzofuran (CAS No. 2228653-95-8) has emerged as a compound of significant interest. This structurally unique molecule combines a benzofuran core with an epoxy (oxirane) functional group, offering a versatile platform for synthetic applications. Researchers and industry professionals are increasingly exploring its potential in pharmaceuticals, agrochemicals, and material science, particularly in light of growing demands for novel heterocyclic compounds with enhanced bioactivity.

The benzofuran moiety in this compound is particularly noteworthy, as this scaffold is widely recognized for its presence in numerous biologically active molecules. When combined with the reactive oxirane group, the resulting 3-methyl-2-(oxiran-2-yl)methyl-1-benzofuran exhibits unique reactivity patterns that make it valuable for ring-opening reactions and subsequent derivatization. This characteristic has sparked considerable interest among medicinal chemists seeking to develop new drug candidates with improved pharmacokinetic properties.

Recent trends in chemical research highlight a growing focus on epoxide-containing compounds, with particular attention to their role as intermediates in the synthesis of complex molecules. The presence of the oxiran-2-yl group in this compound makes it especially valuable for creating chiral centers, a feature highly sought after in asymmetric synthesis. This aligns perfectly with current pharmaceutical industry needs for enantiomerically pure compounds, addressing one of the most frequently searched topics in synthetic chemistry forums.

From a materials science perspective, the combination of aromatic benzofuran and reactive epoxide functionalities in 3-methyl-2-(oxiran-2-yl)methyl-1-benzofuran offers intriguing possibilities for polymer chemistry. The compound could serve as a building block for advanced epoxy resins with tailored properties, responding to the increasing market demand for high-performance materials in electronics and coatings. This application potential frequently appears in discussions about next-generation polymeric materials.

The synthetic versatility of CAS No. 2228653-95-8 is further enhanced by its methyl substitution at the 3-position, which influences both the electronic properties and steric profile of the molecule. This subtle modification can significantly impact the compound's reactivity and interaction with biological targets, making it a subject of particular interest in structure-activity relationship (SAR) studies. Such investigations are currently among the most searched topics in medicinal chemistry databases.

In the context of green chemistry initiatives, researchers are exploring environmentally benign methods for synthesizing and utilizing 3-methyl-2-(oxiran-2-yl)methyl-1-benzofuran. The development of catalytic processes for its production and transformation aligns with the growing emphasis on sustainable chemistry practices, a hot topic in both academic and industrial research circles. This focus responds to frequently searched queries about eco-friendly synthetic methodologies.

Analytical characterization of 3-methyl-2-(oxiran-2-yl)methyl-1-benzofuran presents interesting challenges and opportunities. Advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are routinely employed to confirm its structure and purity. The interpretation of spectral data for such fused ring systems is a common subject in analytical chemistry discussions and frequently appears in search queries related to compound characterization.

The stability and storage considerations for CAS No. 2228653-95-8 are important practical aspects that receive significant attention from industrial users. Proper handling of the epoxide functionality requires specific conditions to maintain compound integrity, a topic that generates numerous technical inquiries from laboratory professionals and process chemists alike.

Looking forward, the potential applications of 3-methyl-2-(oxiran-2-yl)methyl-1-benzofuran continue to expand as researchers uncover new reactivity patterns and biological activities. Its unique structural features position it as a valuable tool in the synthetic chemist's arsenal, capable of addressing multiple challenges in modern chemical research and development. The compound's versatility ensures it will remain a subject of scientific investigation and industrial application for years to come.

2228653-95-8 (3-methyl-2-(oxiran-2-yl)methyl-1-benzofuran) Related Products

- 2138553-16-7(Tert-butyl 2-amino-4-(4,4-dimethylpiperidin-1-yl)benzoate)

- 946217-30-7(N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)-2-phenoxyacetamide)

- 1448046-71-6(5-({(2-chlorophenyl)methylsulfanyl}methyl)-N-(4-acetamidophenyl)furan-2-carboxamide)

- 848335-57-9(N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-methoxybenzenesulfonamide)

- 2138567-62-9(2-(Piperidin-1-yl)quinazoline-8-carboxylic acid)

- 1261988-89-9(4-(4-Fluorophenyl)-2-methoxyphenol)

- 2731012-94-3(rac-(3aR,7aS)-2-acetyl-octahydro-1H-isoindole-1-carboxylic acid)

- 1448069-24-6(2-{4-[(5-chloropyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole)

- 55455-43-1(Carbonochloridic acid, 2-(1-methylethoxy)ethyl ester)

- 487058-74-2(5-Chloro-1-(3-nitrophenyl)-1-oxopentane)